GDC-0810, also known as GDC-0810, is a novel, non-steroidal, orally bioavailable compound that acts as a selective estrogen receptor degrader (SERD). [, , , , ] Developed by Genentech for the treatment of estrogen receptor-positive (ER+) breast cancer, [, , , , , , ] it represents a promising therapeutic strategy for this disease. [, ] This analysis focuses solely on its scientific research applications, excluding any discussion of drug dosage or side effects.
Brilanestrant, also known by its developmental names GDC-0810 and ARN-810, is a nonsteroidal compound primarily investigated for its role as a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is . Brilanestrant is particularly relevant in the treatment of estrogen receptor-positive breast cancer, where it functions by inducing a conformational change in the estrogen receptor, leading to its degradation and thus reducing the receptor's activity in cancer cells .
Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders (SERDs). This classification distinguishes it from selective estrogen receptor modulators (SERMs) due to its unique mechanism of action that not only blocks but also degrades estrogen receptors. This compound is being extensively studied in clinical trials for its efficacy against breast cancers that have developed resistance to conventional therapies .
The synthesis of brilanestrant involves several key steps that modify existing selective estrogen receptor modulators to enhance their pharmacokinetic properties. The process typically begins with simpler organic compounds, where structural modifications are made, such as substituting functional groups to improve solubility and bioavailability. One notable method includes altering the structure of GW5638 by replacing a benzene ring with an indazole moiety .
Brilanestrant's molecular structure reveals its complexity and functionality. The compound features a unique arrangement that allows it to effectively bind to estrogen receptors.
Brilanestrant undergoes various chemical reactions during its synthesis and metabolism.
Brilanestrant operates through a dual mechanism:
Brilanestrant displays several notable physical and chemical properties that contribute to its function as a therapeutic agent.
Brilanestrant is primarily being explored for applications in oncology:
Brilanestrant (developmental codes: GDC-0810, ARN-810, RG-6046, RO-7056118) is an investigational nonsteroidal selective estrogen receptor degrader (SERD) discovered for treating estrogen receptor-positive (ER+) breast cancer. As a small molecule with oral bioavailability, it represented a significant effort to overcome limitations of first-generation SERDs like fulvestrant. Despite discontinuation in phase II trials, brilanestrant contributed critical insights into targeting ERα and overcoming endocrine resistance, particularly in tumors harboring ESR1 mutations [2] [4] [6].
ER+ breast cancer, constituting 70% of cases, relies on estrogen-mediated signaling for proliferation. Endocrine therapies (e.g., aromatase inhibitors [AIs], tamoxifen) suppress estrogen production or block ER activity. However, intrinsic and acquired resistance remains a major challenge. SERDs emerged to address this by degrading ERα, a key driver of resistance [1] [3].
Fulvestrant: The First-Generation SERD:Approved in 2002, fulvestrant binds ERα, induces dimerization inhibition, and promotes proteasomal degradation. Its intramuscular administration and poor bioavailability (peak plasma concentration at 7 months) limited efficacy, especially against ESR1-mutant tumors requiring higher drug exposure [1] [3] [5].
Mechanistic Evolution:SERDs like brilanestrant were designed to achieve complete ER antagonism. Unlike tamoxifen (a partial agonist), SERDs induce conformational changes that increase ERα surface hydrophobicity, accelerating degradation. Preclinical models showed SERDs remain active against ESR1 mutations (e.g., Y537S, D538G), which confer resistance to AIs [1] [3] [7].
Table: Evolution of SERD Generations
Generation | Representative Agents | Administration | Key Advantages | Limitations | |
---|---|---|---|---|---|
First | Fulvestrant | Intramuscular | Pure ER antagonist; active in ESR1 mutants | Poor bioavailability; monthly injections | |
Second | Brilanestrant, Elacestrant | Oral | Improved bioavailability; daily dosing | Variable ER degradation efficiency | |
Next-Gen | Camizestrant, Giredestrant | Oral | Enhanced potency against mutants; CNS penetration | Under investigation | [1] [3] [9] |
Discovery and Chemical Structure
Brilanestrant was developed by Aragon Pharmaceuticals (acquired by Genentech in 2013) as a structural analog of earlier SERDs like etacstil. Its chemical name is (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid (molecular formula: C₂₆H₂₀ClFN₂O₂). Key features include:
Table: Brilanestrant Developmental Timeline
Year | Milestone | Details | |
---|---|---|---|
2012–2013 | Discovery | Identified via structure-activity optimization of indazole derivatives | |
2015 | Preclinical proof-of-concept | Demonstrated tumor regression in tamoxifen-resistant xenografts | |
2016 | Phase Ia trial (NCT01823835) | Dose escalation (100–800 mg QD); established 600 mg QD as recommended dose | |
2017 | Development halted | Discontinued due to strategic portfolio decisions by Roche/Genentech | |
2020 | Trial termination | Phase II studies (NCT01823835, NCT02569801) closed | [2] [4] [6] |
Preclinical Efficacy
Targeting ESR1-Mutant Tumors
Clinical Proof-of-Concept
Phase Ib/IIa trials (NCT01823835) evaluated brilanestrant ± palbociclib in metastatic ER+ breast cancer:
Scientific Legacy
Brilanestrant’s discontinuation highlighted challenges in oral SERD development:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7